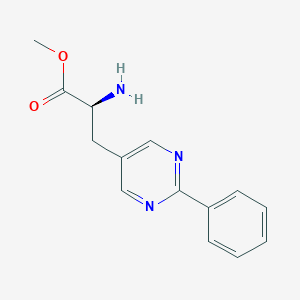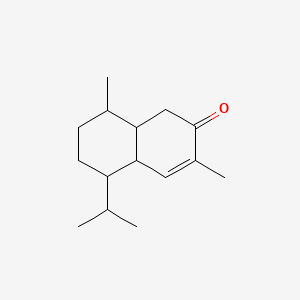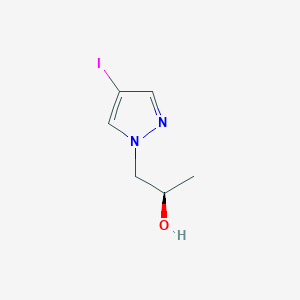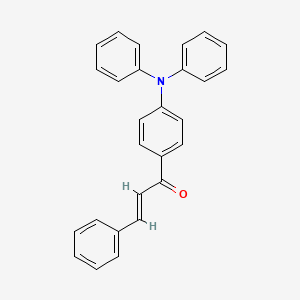
1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its unique structural properties, which make it a valuable candidate for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(diphenylamino)benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols .
Applications De Recherche Scientifique
1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits fluorescence properties, making it useful in bioimaging and as a fluorescent probe.
Medicine: Research has shown potential antibacterial and antifungal activities, making it a candidate for drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties
Mécanisme D'action
The mechanism of action of 1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-(4-(Diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one: This compound has a similar structure but with a fluorine substituent, which can enhance its biological activity and photophysical properties.
(E)-4-(3-(Diphenylamino)phenyl)-1-(4-methoxyphenyl)-2-methylbut-3-en-1-one: This derivative contains a methoxy group, which can influence its reactivity and application in different fields.
The uniqueness of this compound lies in its versatile applications and the ability to undergo various chemical modifications to tailor its properties for specific uses.
Propriétés
Formule moléculaire |
C27H21NO |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(E)-3-phenyl-1-[4-(N-phenylanilino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H21NO/c29-27(21-16-22-10-4-1-5-11-22)23-17-19-26(20-18-23)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b21-16+ |
Clé InChI |
XSBALRYSTVHHLU-LTGZKZEYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


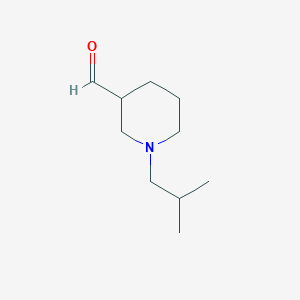
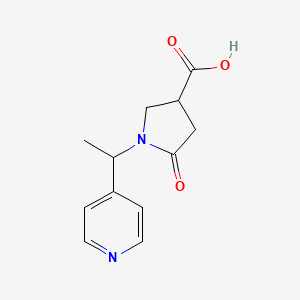

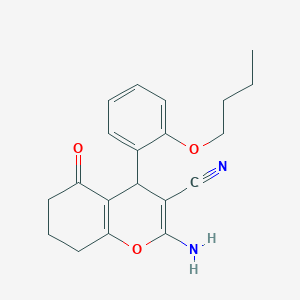

![tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12995256.png)
![2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B12995260.png)
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995262.png)
![N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12995264.png)
![2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12995277.png)
